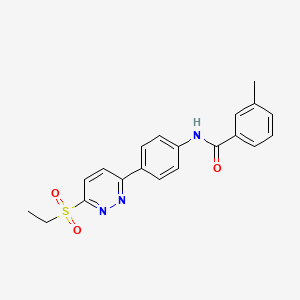

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring, which is a nitrogen-containing heterocycle . The pyridazine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Radiolabelled Angiotensin II Antagonist

One application of a compound closely related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methylbenzamide is as a radiolabelled, nonpeptide angiotensin II antagonist. This compound, known as [11C]L-159,884, is useful for imaging angiotensin II AT1 receptors. It has been prepared for use in medical imaging, particularly for exploring cardiovascular diseases (Hamill et al., 1996).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, related to the query compound, have been synthesized and studied for their cardiac electrophysiological activity. These compounds, including sematilide, have been found to be potent selective class III agents and are used in clinical trials for their effects on cardiac electrophysiology (Morgan et al., 1990).

Antibacterial and Surface Activity

Research into the antibacterial and surface activity of 1,2,4-triazole derivatives, which are structurally related to the query compound, has shown that these compounds can be used as effective antimicrobial agents and surface-active agents (El-Sayed, 2006).

Molecular Docking and Antibacterial Properties

Compounds similar to this compound have been synthesized and evaluated for their antibacterial properties. The molecular docking studies of these compounds have shown promising results, indicating their potential as antibacterial agents (Ravichandiran et al., 2015).

Pyridazine Derivatives in Acaricides

The development of pyridaben, an acaricide related to pyridazinone derivatives, highlights another application. Pyridaben is used for controlling mites and certain insects like whiteflies and aphids. It represents a novel use of pyridazine derivatives in pest control (Hirata et al., 1995).

Propiedades

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-12-11-18(22-23-19)15-7-9-17(10-8-15)21-20(24)16-6-4-5-14(2)13-16/h4-13H,3H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEJPHZMDKOSOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Nitrophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639391.png)

![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)